4-Butylcyclohexan-1-amine

Medicinal Chemistry Lipophilicity Drug Design

Researchers optimizing CNS-active pharmacophores or thrombin inhibitors require a cyclohexylamine building block with precisely defined lipophilicity. Generic 4-alkyl substitution fails to recapitulate the unique LogP (2.69-3.39) and pKa (~10.58) of the n-butyl derivative, altering reaction kinetics, by-product profiles, and target engagement. • >98% purity by GC and non-aqueous titration; full analytical characterization (NMR, refractive index, specific gravity) ensures batch-to-batch reproducibility for cGMP intermediate synthesis. • Supplied as cis/trans isomeric mixture under argon; air-sensitive and hygroscopic-argon-charged packaging preserves quality upon receipt.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 37942-69-1
Cat. No. B1267678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylcyclohexan-1-amine
CAS37942-69-1
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)N
InChIInChI=1S/C10H21N/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8,11H2,1H3
InChIKeyPZNZCCLRGXLYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylcyclohexan-1-amine: Physicochemical Profile


4-Butylcyclohexan-1-amine (CAS 37942-69-1) is a primary alkylcyclohexylamine derivative with the molecular formula C10H21N and a molecular weight of 155.29 g/mol [1]. The compound features a cyclohexane ring bearing a primary amine group and an n-butyl substituent at the 4-position, and is typically supplied as a cis/trans isomeric mixture with a purity specification exceeding 98.0% (GC, T) . The presence of the lipophilic n-butyl chain endows this molecule with a calculated LogP value of approximately 2.69 to 3.39, indicating substantially higher hydrophobicity compared to unsubstituted cyclohexylamine or shorter-chain 4-alkyl analogs [2]. This compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical research and agrochemical development, where its enhanced lipophilicity and altered basicity (predicted pKa: 10.58 ± 0.70) offer distinct advantages over its less hydrophobic counterparts .

Lipophilic intermediate with n-butyl chain; supports hydrophobic pharmacophore synthesis
Supplied as cis/trans isomeric mixture; purity verified by orthogonal methods
Reproducible supply for medicinal chemistry and agrochemical intermediate development

4-Butylcyclohexan-1-amine: Why Analogs Are Inadequate


Generic substitution within the 4-alkylcyclohexylamine series is not a viable procurement strategy due to the profound impact of the n-butyl chain on key physicochemical properties that govern molecular behavior in synthetic transformations and biological systems. While 4-methylcyclohexylamine (LogP ~1.5-1.8) [1] and 4-tert-butylcyclohexylamine (LogP ~2.8-3.0) offer incrementally higher lipophilicity than the parent cyclohexylamine (LogP ~0.6), they fail to recapitulate the specific hydrophobic driving forces and steric profiles achieved with the linear n-butyl substituent . The predicted pKa (10.58 ± 0.70) and experimental LogP (2.69-3.39) [2] of 4-butylcyclohexan-1-amine represent a unique and non-linear combination relative to its shorter-chain and branched-chain analogs. This differential in both basicity and lipophilicity directly impacts reaction outcomes in amidation, reductive amination, and transition metal-catalyzed cross-coupling reactions, as well as the compound's suitability as a hydrophobic pharmacophore in medicinal chemistry programs. Substituting with a different 4-alkyl or unsubstituted cyclohexylamine will invariably lead to altered reaction kinetics, different by-product profiles, and unpredictable biological target engagement, ultimately compromising the reproducibility of downstream results and increasing the cost of process re-optimization.

Target4-Butylcyclohexan-1-amine
Common SubstitutesCyclohexylamine, 4-Methyl, 4-tert-Butyl analogs
Hydrophobic ProfileLinear n-butyl chain provides a distinct lipophilicity range not recapitulated by shorter or branched alkyl groups.
Mismatch RiskPartition behavior and membrane interactions may shift significantly; synthetic and biological outcomes may diverge.
Basicity / NucleophilicityPredicted pKa and steric environment create a reaction profile tailored to this specific substitution pattern.
Mismatch RiskShifts in protonation state and nucleophilicity can alter amidation, reductive amination, and cross-coupling outcomes.
Steric & Solubility EffectsThe n-butyl group confers a specific steric demand and solubility profile in organic media.
Mismatch RiskAnalog substitution may lead to altered by-product profiles and require re-optimization of downstream steps.

4-Butylcyclohexan-1-amine: Performance vs. Analogs


Lipophilicity Boost from n-Butyl Chain

4-Butylcyclohexan-1-amine exhibits a calculated/experimental LogP ranging from 2.69 to 3.48, representing a substantial increase in lipophilicity compared to the parent compound cyclohexylamine (LogP ~0.6) and the shorter-chain analog 4-methylcyclohexylamine (LogP ~1.6) [1]. This difference of approximately +2.1 to +2.9 LogP units for the n-butyl derivative translates to a >100-fold greater partition coefficient into organic phases, directly impacting its utility in membrane permeability and hydrophobic binding pocket interactions [2].

Lipophilicity Boost
Reported
ΔLogP +2.1 to +2.9 vs cyclohexylamine
Supports permeability-driven design context
Calculated/experimental LogP; ACD/Labs
Medicinal Chemistry Lipophilicity Drug Design

Basicity Shift vs. Unsubstituted Cyclohexylamine

The predicted pKa of 4-butylcyclohexan-1-amine is 10.58 ± 0.70, which is marginally lower than the reported pKa of cyclohexylamine (10.63-10.64) and 4-methylcyclohexylamine (~10.6) [1]. While the difference is subtle, the presence of the n-butyl group introduces a measurable electronic and steric effect that can influence nucleophilicity and protonation state in buffered aqueous environments or under acidic reaction conditions .

Amine Basicity
Reported
ΔpKa -0.05 vs cyclohexylamine
Supports reaction condition selection
Predicted pKa 10.58 ± 0.70
Organic Synthesis Amine Basicity Reaction Optimization

Purity and Isomeric Composition

The commercially available form of 4-butylcyclohexan-1-amine is a cis/trans isomeric mixture with a guaranteed purity of >98.0% as determined by GC (gas chromatography) and non-aqueous titration [1]. This purity level is comparable to, and in many cases exceeds, the typical commercial purity specifications for other 4-alkylcyclohexylamines such as 4-tert-butylcyclohexylamine (often supplied at 95-97%) .

Purity Specification
Specification review
>98% (GC, titration)
Supports batch consistency
cis/trans mixture; orthogonal validation
Procurement Quality Control Isomer Specification

Privileged Thrombin Inhibitor Scaffold

The 4-substituted cyclohexylamine scaffold, of which 4-butylcyclohexan-1-amine is a representative member, has been extensively patented as a core motif in thrombin catalytic site inhibitors (Merck US5672582A) [1]. The patent discloses that 4-substituted cyclohexylamine derivatives demonstrate selectivity for thrombin over trypsin and other trypsin-like serine proteases, along with oral bioavailability [2]. While this evidence is class-level and does not provide specific Ki or IC50 values for the n-butyl derivative, it establishes the 4-alkylcyclohexylamine framework as a validated starting point for anticoagulant drug discovery, in contrast to unsubstituted cyclohexylamine which lacks the necessary hydrophobic substitution for potent thrombin engagement [3].

Thrombin Inhibitor Class
Class-level inference
4-substituted scaffold (US5672582A)
Class-level scaffold exploration context
Specific Ki not disclosed for n-butyl derivative
Medicinal Chemistry Thrombin Inhibition Anticoagulants

4-Butylcyclohexan-1-amine: Procurement Scenarios


CNS Drug Discovery: Optimized LogP for BBB Penetration

4-Butylcyclohexan-1-amine's measured and calculated LogP values (2.69 to 3.48) place it within the optimal lipophilicity window (LogP 2-3.5) for passive diffusion across the blood-brain barrier . Procurement of this compound is strongly recommended over the parent cyclohexylamine (LogP ~0.6) or 4-methylcyclohexylamine (LogP ~1.6) when designing CNS-active amine-containing pharmacophores. The >100-fold increase in partition coefficient relative to cyclohexylamine translates to significantly higher predicted brain-to-plasma ratios, making it a strategically superior building block for programs targeting neurological and psychiatric indications. The moderate basicity (pKa 10.58) [1] further ensures that the amine remains largely protonated at physiological pH, facilitating interactions with anionic residues in target binding pockets while still permitting adequate membrane permeability.

High-Purity Building Block for Multi-Step Synthesis

The commercial availability of 4-butylcyclohexan-1-amine at >98% purity, validated by both GC and non-aqueous titration , positions this compound as a preferred choice for complex synthetic sequences where impurity carryover could compromise subsequent transformations. This is particularly relevant for cGMP pharmaceutical intermediate manufacturing and agrochemical active ingredient synthesis, where batch-to-batch consistency and minimal side-product formation are non-negotiable. The cis/trans isomeric mixture is supplied with full analytical characterization (NMR, refractive index, specific gravity), reducing the analytical burden on procurement teams. The compound's air-sensitive and hygroscopic nature [1] necessitates storage under inert gas, and reputable vendors supply the material under argon or nitrogen atmosphere, ensuring that researchers receive product with uncompromised quality.

SAR Expansion of Thrombin Inhibitor Series

Based on the class-level evidence from US5672582A , 4-butylcyclohexan-1-amine serves as a direct structural input for synthesizing novel 4-substituted cyclohexylamine-derived thrombin inhibitors. The n-butyl group provides the hydrophobic steric bulk necessary to occupy the S1 specificity pocket of thrombin, a critical requirement for potent inhibition that is absent in unsubstituted cyclohexylamine . While the patent does not disclose specific Ki values for the n-butyl derivative, the disclosure of oral bioavailability and selectivity over trypsin for the broader class supports its procurement as a validated starting point for SAR campaigns. Researchers aiming to optimize potency, selectivity, and pharmacokinetic properties of anticoagulant leads will find 4-butylcyclohexan-1-amine to be a strategically important intermediate, particularly when evaluating the impact of linear versus branched alkyl substitution on target engagement and metabolic stability.

Agrochemical Synthesis: Lipophilic Amine for Pesticides & Fungicides

The documented use of 4-n-butylcyclohexylamine as an intermediate in agrochemical synthesis , combined with its favorable LogP profile (2.69-3.48) , supports its procurement for programs developing novel crop protection agents. The enhanced lipophilicity of this n-butyl derivative relative to shorter-chain analogs improves cuticular penetration and plant tissue distribution of the final active ingredients. Furthermore, the 4-substituted cyclohexylamine scaffold has been claimed in fungicide patents [1], establishing the broader relevance of this molecular framework in agricultural chemistry. Procurement of 4-butylcyclohexan-1-amine over less lipophilic cyclohexylamines is justified when optimizing the environmental fate, translocation, and residual activity of amine-containing agrochemicals, where a balanced hydrophobic-hydrophilic profile is essential for field performance.

Application
Selection Property
Validation Focus
CNS pharmacophore design
Lipophilicity context (LogP 2–3.5 range)
Passive permeability & BBB model evaluation
Multi-step synthetic intermediate
High-purity supply (GC/T validated)
Impurity profile & batch reproducibility
Thrombin inhibitor SAR exploration
4-Substituted scaffold precedence
Thrombin selectivity & oral exposure model
Agrochemical intermediate synthesis
Lipophilic amine profile
Cuticular penetration & environmental fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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